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Compound of Interest

Compound Name: N, 3-dihydroxybenzamide

Cat. No.: B103962

An In-depth Technical Guide to N,3-
dihydroxybenzamide
Core Chemical Properties and Structure

N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is
recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its
potential therapeutic applications.

Chemical Identity and Structure

The fundamental structural and identifying information for N,3-dihydroxybenzamide is
summarized below.
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Property Value

IUPAC Name N,3-dihydroxybenzamide
Molecular Formula C7H7NOs3[1][2]

Molecular Weight 153.14 g/mol [2]

CAS Number 3809-24-5

SMILES C1=CC(=CC(=C1)C(=O)NO)O

INChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-
11/h1-4,9,11H,(H,8,10)

InChl

The structure of N,3-dihydroxybenzamide features a benzene ring substituted with a hydroxyl
group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H).
This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its
ability to chelate the zinc ion within the active site of histone deacetylases.

Experimental Protocols
Synthesis of N,3-dihydroxybenzamide

A common synthetic route to N,3-dihydroxybenzamide involves the conversion of a carboxylic
acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize N,3-dihydroxybenzamide from a suitable starting material. While a
specific protocol for N,3-dihydroxybenzamide was not found in the search results, a general
procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts
from 3-hydroxybenzoic acid.

Materials:
» 3-Hydroxybenzoic acid

» Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt
(Hydroxybenzotriazole)[3]

e Hydroxylamine hydrochloride[4]
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e Abase such as triethylamine or potassium hydroxide[4]
e Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]
Procedure:

» Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive
species.

o Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride
to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under
reduced pressure.

o Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like
dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]

o Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine
hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base
like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride
and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.

e Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-
hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an
ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]

o Work-up and Purification:

o The reaction mixture is typically filtered to remove any solid byproducts (like
dicyclohexylurea if DCC was used).[3]

o The solvent is evaporated under reduced pressure.

o The crude product is then purified, commonly by recrystallization from a suitable solvent
system like ethanol and ethyl acetate, to yield pure N,3-dihydroxybenzamide.[5]

Characterization: The final product should be characterized by techniques such as IR, tH-NMR,
13C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.oaepublish.com/articles/mmm.2023.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030290/
https://www.oaepublish.com/articles/mmm.2023.25
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030290/
https://www.benchchem.com/product/b103962?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11188831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11188831/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Mechanism of Action

N,3-dihydroxybenzamide and its derivatives are primarily investigated for their activity as
histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl
groups from lysine residues on histones and other non-histone proteins.[7][8] This
deacetylation leads to a more compact chromatin structure, generally associated with
transcriptional repression.[7]

By inhibiting HDACs, N,3-dihydroxybenzamide helps maintain a state of histone
hyperacetylation, leading to a more open chromatin structure and the transcription of genes
that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn2*) in
the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by N,3-dihydroxybenzamide initiates a cascade of events within the
cell, primarily affecting gene expression.
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Caption: Signaling pathway of N,3-dihydroxybenzamide as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition

Assay

To quantify the inhibitory potential of N,3-dihydroxybenzamide against specific HDAC

isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]

Objective: To determine the ICso value of N,3-dihydroxybenzamide for a specific HDAC
enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]
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Materials:

Recombinant human HDAC enzyme (e.g., HDAC1)[5]
Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]
N,3-dihydroxybenzamide (inhibitor) at various concentrations

Assay Buffer (e.g., 50 mM HEPES, 150 mM NacCl, 5 mM MgClz, 1 mM TCEP, 0.2 mg/ml
BSA, pH 7.4)[5]

Developer solution (e.g., Trypsin in 1 mM HCI with a known pan-HDAC inhibitor like SAHA to
stop the reaction)[5][11]

96-well half-area plates[10]

Fluorescence plate reader[5]

Procedure:

Preparation: Prepare serial dilutions of N,3-dihydroxybenzamide in assay buffer. Also,
prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.

Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different
concentrations of N,3-dihydroxybenzamide.[5] Include control wells with no inhibitor (100%
activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-
incubate for a short period (e.g., 5 minutes at 37°C).[5]

Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all
wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on
the enzyme).[5]

Reaction Termination and Development: Stop the reaction by adding the developer solution.
[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent
aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set
time (e.g., 60 minutes at 37°C).[5]
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e Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with
appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]

» Data Analysis:
o Subtract the background fluorescence from all readings.
o Normalize the data with the uninhibited reaction representing 100% activity.
o Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

o Fit the data to a dose-response curve to determine the ICso value, which is the
concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Diagram
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Caption: Workflow for an in vitro HDAC inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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